molecular formula C14H11N B181141 6-phenyl-1H-indole CAS No. 106851-31-4

6-phenyl-1H-indole

Cat. No.: B181141
CAS No.: 106851-31-4
M. Wt: 193.24 g/mol
InChI Key: KVVBMAQSZVYTCW-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .

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Biological Activity

6-Phenyl-1H-indole is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study synthesized a series of indole-based compounds and evaluated their effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The lead compound demonstrated significant antiproliferative activity with an IC50 value in the low nanomolar range, indicating strong potential for further development as an anticancer agent .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (nM)
Compound 24A-54981.0
Compound 30MCF-7314
Reference Drug 8A-549100

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study investigated its efficacy against Mycobacterium tuberculosis (Mtb) and found that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) as low as 18.2 µM. These compounds showed promise against multidrug-resistant strains without cross-resistance with first-line drugs .

Table 2: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (µM)Activity
Compound 3h18.2Strong Inhibitor
Compound 3f84.3Moderate Inhibitor

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Study: Indole Derivatives in Cancer Therapy

A recent investigation into indole derivatives focused on their role as modulators of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism. The study revealed that specific indole compounds could inhibit MCT1, leading to reduced glucose uptake in cancer cells and subsequent cell death. This mechanism highlights the potential for using indole derivatives as targeted cancer therapies .

Case Study: Antitubercular Efficacy

Another significant study assessed the antitubercular activity of various indole derivatives against Mtb. The findings indicated that several compounds not only inhibited bacterial growth but also displayed low toxicity in mammalian cell lines, making them suitable candidates for further development as antitubercular agents .

Properties

IUPAC Name

6-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVBMAQSZVYTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-bromoindole (2.0 g, 10.20 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere was treated with Pd[P(Ph3)]4 (10% mol). After stirring the mixture for 30 min., phenylboronic acid (1.87 g, 15.30 mmol) in anhydrous EtOH (10 mL) was added followed by the addition of sat'd NaHCO3 (6 mL). The bi-phasic mixture was heated to reflux for 24 h. After cooling to room temperature, the mixture was added to a sat'd brine solution and extracted with EtOAc (2×). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (1:1 CH2Cl2/heptane) to give the desired material as white powder (900 mg, 45%): 1H NMR (DMSO-d6, 300 MHz) δ 11.15 (br s, 1H), 7.58-7.66 (m, 4H), 7.41-7.47 (m, 2H), 7.36 (m, 1H), 7.26-7.31 (m, 2H), 6.42 (m, 1H).
Quantity
2 g
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reactant
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Pd[P(Ph3)]4
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reactant
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20 mL
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1.87 g
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10 mL
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6 mL
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brine
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0 (± 1) mol
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Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of 4-phenyl-2-nitrotoluene (1.8 g, 8.5 mmol), N,N-dimethylformamide dimethyl acetal (4.4 ml, 33 mmol) and pyrrolidine (0.78 ml, 9.3 mmol) was heated in DMF (20 ml) at 110° C. for 16 hours. The resulting deep red solution was poured into water (100 ml) and extracted with ether (2×100 ml). These extracts were concentrated to give a deep red oil which was dissolved in acetone (5 ml) and then added to a mixture of titanium(III) chloride (40.4 g of a 20% solution in aqueous hydrochloric acid, 52 mmol) and ammonium acetate (80 ml of a 3.9M aqueous solution). The resulting mixture was shaken for 10 minutes and then extracted with ether (3×100 ml). The extracts were washed with brine, dried and concentrated to give a dark solid, which was crystallised from a mixture of petrol (60°-80° C.) and dichloromethane to give 6-phenylindole (1.16 g, 71% yield) as a dark crystalline solid melting at 154° C. (Literature m.p. 160°-1° C., O.Sus et al, Justus Liebigs Ann. Chem., 1955, 593, 91).
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aqueous solution
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100 mL
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1.8 g
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4.4 mL
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reactant
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0.78 mL
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20 mL
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5 mL
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solvent
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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